molecular formula C17H17ClF2N8O4S2 B11402148 7-({[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-({[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11402148
M. Wt: 535.0 g/mol
InChI Key: WXJFBOCHVBPNTB-UHFFFAOYSA-N
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Description

The compound 7-{2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a tetrazole ring, and a bicyclic β-lactam core, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the pyrazole and tetrazole intermediates. The pyrazole ring can be synthesized through the reaction of 4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazole with acetic anhydride under acidic conditions. The tetrazole ring is typically formed by reacting 1-methyl-1H-1,2,3,4-tetrazole-5-thiol with an appropriate alkylating agent.

The final step involves the coupling of these intermediates with a β-lactam core, which can be achieved through a nucleophilic substitution reaction. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent, such as dimethylformamide (DMF), to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the β-lactam core can be reduced to form alcohols.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of a strong base, such as potassium tert-butoxide, and an aprotic solvent like DMF.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: The β-lactam core suggests potential antibiotic properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In the context of medicinal chemistry, the β-lactam core is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    Cephalexin: Another β-lactam antibiotic with a similar core structure.

    Amoxicillin: A widely used β-lactam antibiotic with a similar mechanism of action.

    Ceftriaxone: A third-generation cephalosporin antibiotic with a broader spectrum of activity.

Uniqueness

What sets this compound apart is the presence of the pyrazole and tetrazole rings, which may confer additional biological activity or improve its pharmacokinetic properties. These structural features could potentially enhance its binding affinity to target proteins or increase its stability in biological systems.

7-{2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H17ClF2N8O4S2

Molecular Weight

535.0 g/mol

IUPAC Name

7-[[2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H17ClF2N8O4S2/c1-6-9(18)10(13(19)20)23-27(6)3-8(29)21-11-14(30)28-12(16(31)32)7(4-33-15(11)28)5-34-17-22-24-25-26(17)2/h11,13,15H,3-5H2,1-2H3,(H,21,29)(H,31,32)

InChI Key

WXJFBOCHVBPNTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)C(F)F)Cl

Origin of Product

United States

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